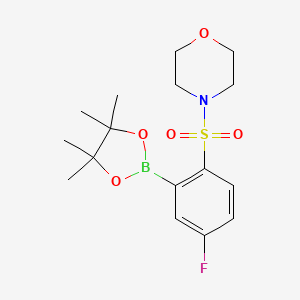
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound that features a boronic ester group, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine typically involves a multi-step process. One common method involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-fluorophenylboronic acid with pinacol to form the boronic ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is valuable in organic synthesis for forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The sulfonyl group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is unique due to the combination of its boronic ester, sulfonyl, and morpholine groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
The compound 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H22BFNO3S, with a molecular weight of approximately 337.36 g/mol. The presence of the dioxaborolane moiety suggests potential applications in drug discovery due to its ability to form stable complexes with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
- Antimicrobial Properties : The compound has demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
- Cytotoxic Effects : In vitro studies have revealed that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
Table 1: Summary of Biological Activity Data
Pharmacokinetics and Toxicology
Pharmacokinetic studies conducted in animal models (e.g., Sprague-Dawley rats) indicate moderate exposure levels with a peak concentration (Cmax) of 592 ± 62 mg/mL. The elimination half-life was noted to be prolonged, suggesting a favorable profile for therapeutic use . Toxicity assessments reveal that at high doses (800 mg/kg), the compound exhibited acceptable safety margins.
Properties
Molecular Formula |
C16H23BFNO5S |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H23BFNO5S/c1-15(2)16(3,4)24-17(23-15)13-11-12(18)5-6-14(13)25(20,21)19-7-9-22-10-8-19/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
PWGOOLYXPFZWSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















